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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzaldehyde

cat. No.: B1283328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3-hydroxybenzaldehyde, an important aromatic aldehyde derivative. The document
details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics, which are crucial for its identification, structural elucidation, and quality control
in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Bromo-3-
hydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental *H and 3C NMR data for 4-Bromo-3-hydroxybenzaldehyde were
not readily available in the searched literature, the expected chemical shifts can be predicted
based on established principles of NMR spectroscopy and comparison with structurally similar
compounds. The data for the related isomer, 4-Bromo-2-hydroxybenzaldehyde, is provided
below for comparative analysis.[1][2][3]

Table 1: Predicted *H NMR Data for 4-Bromo-3-hydroxybenzaldehyde
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aldehyde proton (-
~9.8 Singlet 1H yeep (
CHO)
~7.7 Doublet 1H Aromatic proton (H-2)
~7.5 Doublet of doublets 1H Aromatic proton (H-6)
~7.2 Doublet 1H Aromatic proton (H-5)
~5.8 Singlet (broad) 1H Hydroxy! proton (-OH)

Note: Predicted values are based on standard substituent effects on aromatic systems. The

exact chemical shifts can vary depending on the solvent and concentration used.

Table 2: Predicted 3C NMR Data for 4-Bromo-3-hydroxybenzaldehyde

Chemical Shift (6) ppm

Assignment

~191 Aldehyde carbon (C=0)
~156 Aromatic carbon (C-OH)
~138 Aromatic carbon (C-H)
~132 Aromatic carbon (C-CHO)
~125 Aromatic carbon (C-H)
~116 Aromatic carbon (C-H)
~110 Aromatic carbon (C-Br)

Note: Predicted values are based on incremental chemical shift calculations for substituted

benzene rings.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule.
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Table 3: Infrared (IR) Spectroscopy Data for 4-Bromo-3-hydroxybenzaldehyde

Wavenumber (cm~?)

Intensity

Assignment

O-H stretching (hydroxyl

3400-3200 Strong, Broad
group)
3100-3000 Medium C-H stretching (aromatic)
2900-2800 Weak C-H stretching (aldehyde)
1700-1680 Strong C=0 stretching (aldehyde)
1600-1450 Medium-Strong C=C stretching (aromatic ring)
1250-1150 Strong C-0O stretching (phenol)
C-H bending (out-of-plane,
850-750 Strong )
aromatic)
700-600 Medium-Strong C-Br stretching

Note: The provided data represents characteristic absorption bands for substituted aromatic

aldehydes and phenols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[4][5][6] The mass spectrum for 4-Bromo-3-hydroxybenzaldehyde shows a

characteristic isotopic pattern for bromine.

Table 4: Mass Spectrometry (MS) Data for 4-Bromo-3-hydroxybenzaldehyde
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miz Relative Intensity (%) Assighment

[M+2]* molecular ion peak

202 ~98 .
(with 81Br)
[M]* molecular ion peak (with
200 100
79By)
199 ~50 [M-H]+
171 ~20 [M-CHQOJ*
121 ~30 [M-Br]*
93 ~40 [M-Br-COJ*

Note: The presence of two major peaks for the molecular ion with a mass difference of 2 and
approximately equal intensity is a distinctive feature for compounds containing one bromine
atom.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4-Bromo-3-hydroxybenzaldehyde is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR
tube.[7] A small amount of tetramethylsilane (TMS) is typically added as an internal reference
standard (& = 0.00 ppm).[8][9]

e Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

e IH NMR Acquisition: The *H NMR spectrum is acquired using a standard single-pulse
experiment. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
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e 13C NMR Acquisition: The 13C NMR spectrum is typically acquired with broadband proton
decoupling to simplify the spectrum to single lines for each unique carbon atom.[10] Due to
the lower natural abundance of 13C, a larger number of scans is required compared to H
NMR.[1]

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample like 4-Bromo-3-hydroxybenzaldehyde, the KBr
pellet method is commonly used. A small amount of the sample is ground with dry potassium
bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can
be prepared by dissolving the solid in a volatile solvent, depositing it on a salt plate (e.g.,
NacCl or KBr), and allowing the solvent to evaporate.[11][12]

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.[13]

o Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first.
Then, the sample spectrum is recorded, and the background is automatically subtracted to
yield the spectrum of the compound. The spectrum is typically recorded in the range of 4000-
400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically after
being vaporized. For non-volatile solids, techniques like direct insertion probe or dissolution
in a suitable solvent for electrospray ionization (ESI) can be used.[14][15]

« lonization: Electron lonization (El) is a common method where the sample molecules in the
gas phase are bombarded with high-energy electrons, causing them to ionize and fragment.
[14]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[16]

o Detection: An electron multiplier or a similar detector records the abundance of each ion,
generating the mass spectrum.[14]
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Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 4-Bromo-3-hydroxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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